N-(4-Bromobenzyl)oxetan-3-amine

Catalog No.
S907864
CAS No.
1342610-11-0
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromobenzyl)oxetan-3-amine

CAS Number

1342610-11-0

Product Name

N-(4-Bromobenzyl)oxetan-3-amine

IUPAC Name

N-[(4-bromophenyl)methyl]oxetan-3-amine

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2

InChI Key

ALRNEVWIFUXHFI-UHFFFAOYSA-N

SMILES

C1C(CO1)NCC2=CC=C(C=C2)Br

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Br

Currently Available Information

This doesn't necessarily negate its potential usefulness in research. Novel compounds are frequently synthesized and tested for various purposes, and sometimes these initial investigations remain unpublished.

Potential Applications based on Structure

Based on the chemical structure of N-(4-Bromobenzyl)oxetan-3-amine, some potential areas for scientific research can be hypothesized:

  • Medicinal Chemistry: The presence of the oxetan-3-amine group suggests possibilities for exploring its biological activity. This could involve investigating its interaction with specific enzymes or receptors in the body.
  • Material Science: The combination of an aromatic ring (bromobenzene) and a heterocyclic ring (oxetane) might be of interest for research into novel materials with specific properties.

N-(4-Bromobenzyl)oxetan-3-amine is an organic compound with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 241.01 g/mol. This compound features a unique oxetane ring structure, which is a four-membered cyclic ether, and a bromobenzyl substituent that enhances its reactivity and potential biological activity. The presence of the bromine atom not only influences the compound's physical properties but also its chemical behavior, making it a subject of interest in both synthetic chemistry and medicinal research.

  • Oxidation: The compound can be oxidized to form various oxetane derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to yield benzyl oxetane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups such as amines or thiols under basic conditions.

Major Products Formed

The reactions involving N-(4-Bromobenzyl)oxetan-3-amine can produce a range of substituted oxetane derivatives, which may be further functionalized for specific applications.

Research into the biological activity of N-(4-Bromobenzyl)oxetan-3-amine suggests potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, is enhanced by the presence of the bromobenzyl group, which may improve binding affinity. This interaction could modulate various biological pathways, leading to significant physiological effects.

The synthesis of N-(4-Bromobenzyl)oxetan-3-amine typically involves:

  • Starting Materials: 4-bromobenzyl chloride and oxetan-3-amine.
  • Reaction Conditions: The reaction is generally conducted under basic conditions using reagents like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Procedure:
    • The amine group of oxetan-3-amine acts as a nucleophile, attacking the electrophilic carbon in 4-bromobenzyl chloride.
    • This reaction forms N-(4-Bromobenzyl)oxetan-3-amine along with the release of chloride ions.

N-(4-Bromobenzyl)oxetan-3-amine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Used in developing new materials with unique properties, including polymers and resins.

The interaction studies of N-(4-Bromobenzyl)oxetan-3-amine focus on its binding affinity to specific biological targets. The bromine atom enhances its electrophilic properties, making it suitable for various chemical transformations and biological interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

N-(4-Bromobenzyl)oxetan-3-amine can be compared with several similar compounds:

Compound NameUnique Features
N-(4-Chlorobenzyl)oxetan-3-amineContains chlorine instead of bromine; lower reactivity in substitution reactions.
N-(4-Fluorobenzyl)oxetan-3-amineFeatures fluorine; may exhibit different electronic properties affecting reactivity.
N-(4-Methylbenzyl)oxetan-3-amineContains a methyl group; less reactive than brominated analogs but useful for certain applications.

Uniqueness

N-(4-Bromobenzyl)oxetan-3-amine stands out due to the presence of the bromine atom, which significantly influences its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The ability to participate in halogen bonding enhances its performance in various applications, making it a valuable compound in both research and industrial contexts.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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